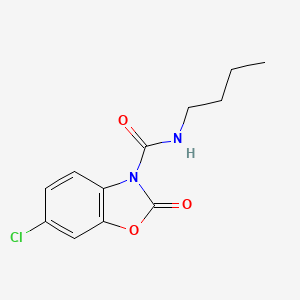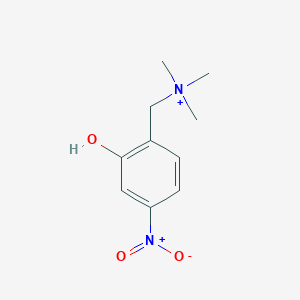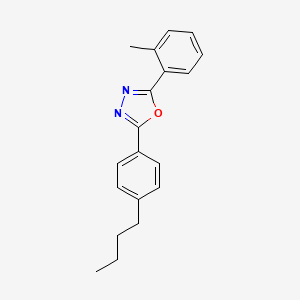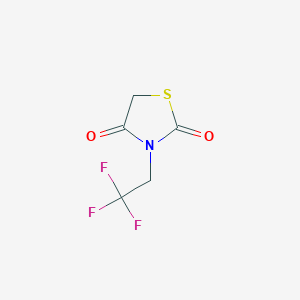
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a butyl group, a chlorine atom, and a carboxamide group attached to the benzoxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzoxazole derivative with a suitable amine, such as butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production methods for N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Reduction Reactions: Reducing agents (sodium borohydride), solvents (methanol).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide), solvents (acetonitrile).
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives.
Reduction Reactions: Hydroxylated benzoxazole derivatives.
Oxidation Reactions: Sulfoxides or sulfones of benzoxazole derivatives.
科学的研究の応用
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
作用機序
The mechanism of action of N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide: Lacks the butyl group, which may affect its solubility and biological activity.
N-butyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide: Lacks the chlorine atom, which may influence its reactivity and interaction with molecular targets.
Uniqueness
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and biological properties. These structural features may enhance its solubility, reactivity, and potential as a pharmacophore in drug development.
特性
分子式 |
C12H13ClN2O3 |
|---|---|
分子量 |
268.69 g/mol |
IUPAC名 |
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-5-4-8(13)7-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
InChIキー |
YWURKKYMAHNFEG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1C2=C(C=C(C=C2)Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)

